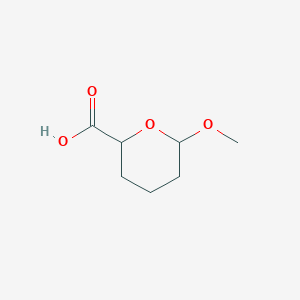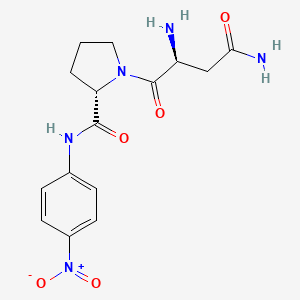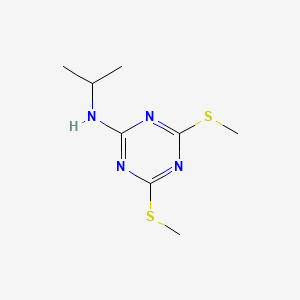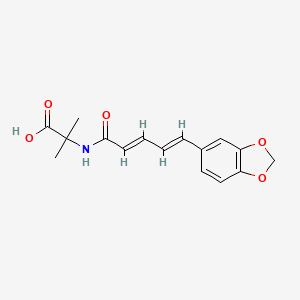![molecular formula C15H24O3S B14372017 1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene CAS No. 90184-00-2](/img/structure/B14372017.png)
1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene is an organic compound characterized by a benzene ring substituted with a methyl group and an alkoxy chain containing a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene typically involves the following steps:
Alkylation of Benzene: The initial step involves the alkylation of benzene to introduce the methyl group at the para position.
Formation of the Alkoxy Chain: The next step involves the formation of the alkoxy chain. This can be achieved through the reaction of the methylated benzene with an appropriate alkyl halide under basic conditions.
Introduction of the Sulfonyl Group: The final step involves the introduction of the sulfonyl group. This can be achieved through the reaction of the alkoxy chain with a sulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe for studying biological pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which 1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene: This compound is similar in structure but contains a sulfinyl group instead of a sulfonyl group.
1-Methyl-4-{[5-(propane-1-sulfonyl)butyl]oxy}benzene: This compound has a shorter alkoxy chain compared to 1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene.
Uniqueness: this compound is unique due to its specific combination of functional groups and the length of its alkoxy chain. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
90184-00-2 |
|---|---|
Fórmula molecular |
C15H24O3S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-methyl-4-(5-propylsulfonylpentoxy)benzene |
InChI |
InChI=1S/C15H24O3S/c1-3-12-19(16,17)13-6-4-5-11-18-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
Clave InChI |
NYSHITTZUXRTFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)CCCCCOC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)


![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)

![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)

![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)

![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)


